2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound featuring a triazine core substituted with pyrrolidine and hydrazine groups
Preparation Methods
The synthesis of 2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves the condensation of 4-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization with triazine precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The hydrazine and pyrrolidine groups can participate in nucleophilic substitution reactions.
Cyclization: The triazine core can be further functionalized through cyclization reactions with other heterocyclic compounds.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological macromolecules. The triazine core and pyrrolidine groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline
- 2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE .
These compounds share structural similarities but differ in their specific substituents and resulting properties.
Properties
Molecular Formula |
C18H22N8O2 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H22N8O2/c27-26(28)15-7-5-14(6-8-15)13-19-23-16-20-17(24-9-1-2-10-24)22-18(21-16)25-11-3-4-12-25/h5-8,13H,1-4,9-12H2,(H,20,21,22,23)/b19-13+ |
InChI Key |
WIHUUGHHQMRGOV-CPNJWEJPSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])N4CCCC4 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])N4CCCC4 |
Origin of Product |
United States |
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